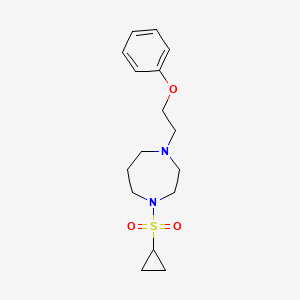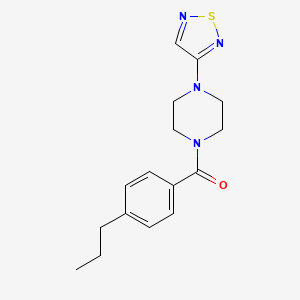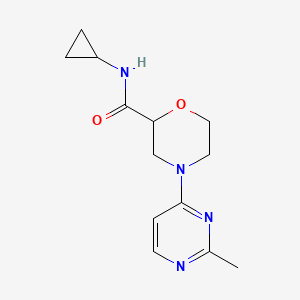
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a cyclopropane ring, a sulfonyl group, and a phenoxyethyl group attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane typically involves multiple steps. One common method includes the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base to form the cyclopropanesulfonyl-diazepane intermediate. This intermediate is then reacted with 2-phenoxyethyl bromide under nucleophilic substitution conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, alcohols, and various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenoxyethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.
Comparación Con Compuestos Similares
- 1-(Cyclopropanesulfonyl)-4-(2-methoxyethyl)-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-(2-ethoxyethyl)-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-(2-butoxyethyl)-1,4-diazepane
Comparison: Compared to these similar compounds, 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane is unique due to the presence of the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-(2-phenoxyethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-7-8-16)18-10-4-9-17(11-12-18)13-14-21-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Clave InChI |
CJTZWHYDFSZCRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide](/img/structure/B12264805.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B12264813.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264816.png)
![4-Methyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12264829.png)
![1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264833.png)
![5-chloro-N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264836.png)
![2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264841.png)
![2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole](/img/structure/B12264845.png)
![5-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264847.png)
![2-({1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12264849.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12264851.png)
![2-{[2-Oxo-2-(pyridin-2-YL)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12264853.png)

